REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH2:12]([NH:16][C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([S:33](=[O:36])(=[O:35])[NH2:34])[C:25]=1[O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:20]([NH2:22])=O)[CH2:13][CH2:14][CH3:15].C(OCC)(=O)C>N1C=CC=CC=1.O>[CH2:12]([NH:16][C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([S:33](=[O:36])(=[O:35])[NH2:34])[C:25]=1[O:26][C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1)[CH2:20][NH2:22])[CH2:13][CH2:14][CH3:15] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
3-n-butylamino-4-phenoxy-5-sulfamylbenzamide
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NC=1C=C(C(=O)N)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 16 hours
|
Duration
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16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
are very cautiously added dropwise, whereafter the mixture
|
Type
|
TEMPERATURE
|
Details
|
It is then heated on a steambath
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
WASH
|
Details
|
the filter-cake is carefully washed with hot 2-methoxyethanol (3 portions of 20 ml)
|
Type
|
CUSTOM
|
Details
|
The combined filtrates are evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC=1C=C(CN)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |